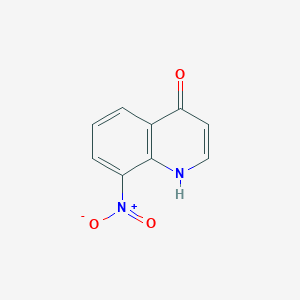

4-Hydroxy-8-nitroquinoline

Descripción

Significance of the Quinoline (B57606) Nucleus in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com This nitrogen-containing structure imparts unique electronic properties and reactivity, making it a fundamental building block in the synthesis of more complex molecules. numberanalytics.com First isolated from coal tar in the 19th century, quinoline's historical significance is deeply connected to the development of pharmaceuticals, most notably antimalarial drugs derived from quinine. numberanalytics.com Its versatile structure allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse applications. numberanalytics.comresearchgate.net The quinoline nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a broad spectrum of pharmacological activities. orientjchem.orgnih.govnih.gov

Overview of Substituted Quinoline Derivatives in Academic Study

The academic fascination with substituted quinoline derivatives stems from their wide-ranging biological and chemical properties. orientjchem.orgiosrjournals.org Researchers have extensively explored how the addition of different functional groups at various positions on the quinoline ring influences the molecule's behavior. orientjchem.orgscientific.net For instance, the introduction of a hydroxyl group, as seen in 8-hydroxyquinoline (B1678124), can confer significant antimicrobial and metal-chelating properties. iosrjournals.orgnih.gov The position of substituents is crucial; for example, a hydroxyl group at the C-8 position is particularly effective for metal chelation and subsequent biological activity. nih.gov The addition of a nitro group, known for its electron-withdrawing nature, can also modulate the biological and chemical characteristics of the quinoline core. ontosight.ai Academic studies often focus on synthesizing novel derivatives and evaluating their potential in areas such as medicinal chemistry, materials science, and agrochemicals. numberanalytics.comresearchgate.netscientific.net

Specific Research Focus on 4-Hydroxy-8-nitroquinoline

Within the extensive family of quinoline derivatives, this compound has emerged as a compound of specific academic interest. ontosight.ai This molecule, characterized by a hydroxyl group at the 4-position and a nitro group at the 8-position, presents a unique combination of functional groups that influence its chemical behavior and potential applications. ontosight.ai Research into this specific compound often investigates its synthesis, chemical properties, and interactions with biological systems. ontosight.aioakwoodchemical.com The presence of both a hydroxyl and a nitro group on the quinoline scaffold makes it a valuable subject for studies exploring structure-activity relationships. ontosight.ai

Detailed Research Findings

Chemical Properties and Synthesis of this compound

The chemical structure of this compound is defined by its molecular formula, C9H6N2O3. ontosight.ai The strategic placement of the hydroxyl and nitro groups on the quinoline ring system governs its reactivity and potential biological activities. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 8-nitroquinolin-4-ol |

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 206.16 g/mol |

| CAS Number | 23432-46-4 |

Data sourced from PubChem and other chemical databases. ontosight.ai

The synthesis of substituted quinolines can be achieved through various established methods, such as the Combes, Conrad-Limpach, and Friedlander syntheses. rsc.org The synthesis of this compound specifically can involve the nitration of a quinoline precursor. For instance, the nitration of 8-bromoquinoline (B100496) followed by subsequent reactions can lead to the desired substituted quinoline. rsc.org

Spectroscopic Data and Crystal Structure

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the O-H and N-O stretching vibrations from the hydroxyl and nitro groups, respectively. researchgate.netscholarsresearchlibrary.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the substitution pattern. rsc.orgbeilstein-journals.org

Table 2: Selected Spectroscopic Data for Quinoline Derivatives

| Spectroscopic Technique | Characteristic Features for Substituted Quinolines |

|---|---|

| FT-IR (cm⁻¹) | Peaks for C=C and C=N stretching in the aromatic rings, C-H stretching, and vibrations corresponding to specific substituents (e.g., O-H, N-O2). researchgate.net |

| ¹H NMR (ppm) | Aromatic protons typically appear in the downfield region (δ 7-9), with chemical shifts influenced by the electronic effects of substituents. rsc.org |

| ¹³C NMR (ppm) | Signals for the carbon atoms of the quinoline core and any attached functional groups. beilstein-journals.org |

Note: Specific data for this compound would require experimental analysis.

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLGHJCPFCGNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946641 | |

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-46-4, 23833-95-6 | |

| Record name | 8-Nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC149795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 8 Nitroquinoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-hydroxy-8-nitroquinoline is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the quinoline (B57606) scaffold. The hydroxyl group at the C4-position enhances the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. Conversely, the nitro group at the C8-position deactivates the carbocyclic ring towards electrophilic substitution due to its strong electron-withdrawing nature.

Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the distribution of electron density (HOMO) favors electrophilic substitution at positions C2, C4, C5, and C7. In the case of this compound, the C4 position is already substituted. The presence of the nitro group at C8 significantly deactivates the C7 position for electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C5 and, to a lesser extent, the C2 positions. For instance, nitration of 8-hydroxyquinoline with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline, indicating the susceptibility of the C5 and C7 positions to electrophilic attack. pw.edu.pl

The electron-deficient nature of the quinoline ring, further enhanced by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the aromatic ring for nucleophilic attack. Nucleophilic substitution of hydrogen is a known reaction for nitroquinolines, often occurring at positions ortho or para to the nitro group. researchgate.netresearchgate.netnih.gov For 8-nitroquinoline (B147351), vicarious nucleophilic substitution (VNS) with aminating agents has been shown to occur at the para position (C5). researchgate.net In this compound, the C7 position (ortho to the nitro group) and the C5 position (para to the nitro group) are activated towards nucleophilic attack. The presence of the hydroxyl group at C4 may also influence the regioselectivity of nucleophilic substitution.

Reduction Pathways of the Nitro Group

The nitro group of this compound is a key functional group that can undergo various reduction transformations, leading to the formation of different derivatives with potentially altered biological activities.

The reduction of aromatic nitro compounds is a well-established process that can proceed through different intermediates depending on the reaction conditions. wikipedia.org The complete reduction of the nitro group leads to the corresponding amino group, while partial reduction can yield nitroso and hydroxylamine intermediates.

The electrochemical reduction of nitroaromatic compounds typically involves a stepwise process. The initial one-electron reduction forms a radical anion, which can be further reduced to the nitroso derivative. Subsequent reduction steps lead to the formation of the hydroxylamine and finally the amine. The specific products obtained depend on the electrode potential and the pH of the medium.

Common chemical reducing agents can also be employed to achieve the reduction of the nitro group. commonorganicchemistry.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a widely used method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Milder reducing agents like tin(II) chloride (SnCl2) or zinc (Zn) in acidic media can also effectively reduce nitro groups to amines, often with good tolerance for other functional groups. commonorganicchemistry.com The reduction of nitroquinolines to the corresponding aminoquinolines has been successfully achieved using stannous chloride under mild conditions. nih.gov

The nitro group plays a crucial role in the redox behavior of this compound. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the molecule, affecting its electrochemical properties. The reduction of the nitro group to an electron-donating amino group (NH2) causes a dramatic shift in the electronic properties of the quinoline ring. This transformation from an electron-withdrawing group (σp = +0.78 for NO2) to an electron-donating group (σp = -0.66 for NH2) can have a profound impact on the molecule's chemical reactivity and biological interactions. nih.gov

The redox cycling of the nitro group can also lead to the generation of reactive intermediates. The single-electron reduction of the nitro group can produce a nitro anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound. This process, known as futile cycling, can lead to oxidative stress.

Oxidation Reactions and Reactive Species Generation

While the primary focus is often on the reduction of the nitro group, the quinoline ring system itself can undergo oxidation, although this is generally less facile, especially with the deactivating nitro group present. However, the metabolic activation of related compounds like 4-nitroquinoline (B1605747) 1-oxide (4NQO) is known to involve the generation of reactive oxygen species (ROS). nih.govoup.com Although 4NQO is structurally different from this compound, the principles of ROS generation through redox cycling may have some relevance. The metabolism of 4NQO leads to the formation of superoxide, hydrogen peroxide, and hydroxyl radicals. nih.govoup.com It is plausible that under certain biological conditions, this compound could also participate in reactions that generate ROS, particularly through the redox cycling of the nitro group as described in the previous section.

Radical Reaction Pathways in Quinoline Functionalization

The functionalization of the quinoline core through radical reactions represents a powerful synthetic strategy. C-H functionalization of quinolines can be achieved through various radical-mediated processes, allowing for the introduction of diverse functional groups at different positions of the quinoline ring. mdpi.comnih.govnih.gov These reactions can be initiated by radical initiators or through photoredox catalysis.

For this compound, radical functionalization would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group would make the carbocyclic ring more susceptible to radical nucleophilic attack, while the electron-donating hydroxyl group would have the opposite effect on the heterocyclic ring. The regioselectivity of radical addition would depend on the nature of the radical species and the specific reaction conditions. For instance, protocols for the meta-C-H functionalization of quinolines have been developed, which could potentially be applied to modify the C3 or C6 positions of this compound. nih.gov

C,C-Coupling Reactions Involving Hydroxy-Nitroquinolines

C-C coupling reactions are fundamental transformations in organic synthesis for the construction of complex molecular architectures. Hydroxy-nitroquinolines can participate in such reactions, acting as either the nucleophilic or electrophilic partner.

A notable example is the reaction of 5-nitro-8-hydroxyquinoline, a close structural analog of this compound, which has been shown to act as a C-nucleophile in a C,C-coupling reaction with quinazoline. researchgate.netresearchgate.net In this reaction, the coupling occurs at the C7 position of the 5-nitro-8-hydroxyquinoline molecule. researchgate.net This suggests that this compound could potentially undergo similar C-C coupling reactions, with the C5 or C7 positions being the most likely sites for nucleophilic attack.

Furthermore, the quinoline scaffold is amenable to various transition-metal-catalyzed cross-coupling reactions. nih.govyoutube.com The presence of a hydroxyl group can also direct the regioselectivity of cross-coupling reactions. nih.gov For instance, a hydroxyl group positioned β to a boronate can direct palladium-catalyzed cross-coupling. While not directly applicable to the structure of this compound, this highlights the potential for the hydroxyl group to influence the outcome of C-C coupling reactions. Given the appropriate functionalization (e.g., conversion of the hydroxyl group to a triflate or halide), this compound could serve as an electrophilic partner in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Tautomerism and Conformational Analysis in 4 Hydroxy 8 Nitroquinoline Systems

Investigation of Phenol-Imine and Keto-Amine Tautomeric Forms

4-Hydroxyquinoline (B1666331) and its derivatives can exist in multiple tautomeric forms, primarily the phenol-imine (enol) and keto-amine (keto) forms. In the case of 4-hydroxyquinoline, these forms are referred to as the hydroxy form (X1) and two keto forms (X2 and X3), which arise from the migration of a proton between the oxygen and nitrogen atoms of the quinoline (B57606) ring system. researchgate.net

Computational studies using DFT at the B3LYP/6-311++G(d,p) level have been employed to analyze the stability of these tautomers for various substituted 4-hydroxyquinoline derivatives, including 4-hydroxy-8-nitroquinoline. researchgate.net The analysis generally shows that for derivatives with electron-withdrawing groups like the nitro group, the order of stability is X1 > X2 > X3. researchgate.net The phenol-imine (X1) form is typically the most stable and dominant tautomer. researchgate.net The keto-amine forms (X2 and X3) are N-amines, which are generally more stable than imine isomers. researchgate.net

Table 1: Description of Tautomeric Forms of 4-Hydroxyquinoline

| Tautomer ID | Tautomeric Form | Description |

|---|---|---|

| X1 | Phenol-imine (Enol) | The hydroxyl group is attached to the C4 position, and the nitrogen atom is part of the aromatic quinoline ring. |

| X2 | Keto-amine (Keto) | A carbonyl group is at the C4 position, and the proton has migrated to the nitrogen atom at position 1. |

This table describes the principal tautomers investigated in computational studies of 4-hydroxyquinoline systems. researchgate.net

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is the fundamental process that governs the interconversion between tautomeric forms. In hydroxyquinoline systems, this transfer typically occurs between the hydroxyl group and the heterocyclic nitrogen atom. Theoretical studies on proton transfer in 8-hydroxyquinoline (B1678124) have shown that hydrogen bonding plays a critical role in lowering the activation energy for this reaction. researchgate.net

In related compounds like 8-hydroxy-5-nitroquinoline, intramolecular proton transfer has been observed in the excited state, leading to tautomerization. researchgate.net While the specific mechanism for this compound is not detailed in the provided sources, the principles from similar molecules suggest that the proton transfer from the hydroxyl oxygen to the quinoline nitrogen is a key step. The presence of a pre-existing intramolecular hydrogen bond in the phenol-imine form can facilitate this process by providing a low-energy pathway for the proton to travel.

The energy barriers for these transfers can be significant in the gas phase, but solvation can reduce these barriers considerably by stabilizing the transition states through interactions like hydrogen bonding with solvent molecules. mdpi.com

Influence of Substituents (e.g., Nitro Group) on Tautomeric Equilibria

Substituents on the quinoline ring have a profound impact on the relative stabilities of the tautomers and thus the position of the tautomeric equilibrium. The nitro group (NO₂), being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule.

Studies on substituted 1-benzamidoisoquinolines have shown that the tautomeric equilibrium can be controlled by the substituent effect. semanticscholar.org For instance, the relative amount of the amide form decreased from 74% with a strong electron-donating group to 38% with a strong electron-accepting nitro group. semanticscholar.org In the context of this compound, the electron-withdrawing nature of the nitro group at the 8-position stabilizes the phenol-imine (X1) tautomer. researchgate.net This stabilization is attributed to the delocalization of electron density, which is enhanced by the nitro group's ability to pull electron density from the ring system.

In a study of 8-hydroxyquinoline derivatives, it was found that the strength of the intramolecular hydrogen bond, a key factor in tautomer stability, was strongest in the nitro-substituted derivative (nitroxoline). researchgate.net This enhanced hydrogen bond further stabilizes the phenol form relative to the keto tautomer. researchgate.net

Table 2: Effect of Substituent Type on Tautomer Stability

| Substituent Type | General Effect on Phenol-Imine Form | Example Group |

|---|---|---|

| Electron-Withdrawing | Increases stability | -NO₂ |

This table summarizes the general trend of substituent effects on the stability of the phenol-imine tautomer in related heterocyclic systems. researchgate.netsemanticscholar.org

Solvent Effects on Tautomerism and Conformational Stability

The surrounding solvent medium plays a critical role in determining the predominant tautomeric form. The stability of tautomers can be altered to different extents by the solvent, potentially changing the tautomeric preference compared to the gas phase. mdpi.com Computational studies often use the polarisable continuum model (PCM) to account for solvent effects. researchgate.net

For 4-hydroxyquinoline derivatives, calculations were performed in the gas phase and in selected solvents like benzene (B151609) (non-polar), tetrahydrofuran (THF, polar aprotic), and water (protic). researchgate.net In the gas phase, the phenol-imine (X1) isomer is generally dominant. researchgate.net However, in the solvent phase, the relative stabilities can shift. Increased solvent polarity tends to stabilize more polar tautomers. nih.gov For example, in acetonitrile, the increased polarity leads to the stabilization of the more polar keto tautomers in some hydroxyquinoline systems. nih.gov

The inclusion of explicit solvent molecules in computational models, especially for systems capable of forming strong intermolecular hydrogen bonds, has been shown to be crucial for accurately reproducing experimental results, as continuum models may not be sufficient. semanticscholar.org

Hydrogen Bonding Interactions in Tautomeric Forms

Hydrogen bonding is a key determinant of the structure and stability of this compound tautomers. Both intramolecular and intermolecular hydrogen bonds are significant.

Intramolecular Hydrogen Bonding: In the phenol-imine form of many hydroxyquinolines, an intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom of the quinoline ring. researchgate.net This interaction contributes significantly to the stability of this tautomer. Research on 8-hydroxyquinoline derivatives has shown that the strength of this O-H···N bond is influenced by substituents; it is weakest in the unsubstituted 8-hydroxyquinoline and strongest in the nitro-substituted version. researchgate.net This strong intramolecular bond helps to lock the conformation and favors the phenol-imine structure.

Intermolecular Hydrogen Bonding: In solution, particularly in protic solvents, intermolecular hydrogen bonds form between the solute and solvent molecules. These interactions can compete with intramolecular hydrogen bonds. semanticscholar.org For example, solvent molecules can form hydrogen bonds with the carbonyl and NH groups of the keto-amine tautomer, or with the hydroxyl and ring nitrogen of the phenol-imine tautomer. The formation of strong intermolecular hydrogen bonds with the solvent can be a decisive factor in the tautomeric equilibrium, sometimes favoring a tautomer that is less stable in the gas phase or in non-polar solvents. semanticscholar.org In some cases, the keto tautomer is stabilized in proton-donating solvents like chloroform through intermolecular hydrogen bonding with the C=O group. nih.gov

Theoretical and Computational Investigations of 4 Hydroxy 8 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., DFT Studies)

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like 4-Hydroxy-8-nitroquinoline. Density Functional Theory (DFT) is a particularly prominent method for these investigations due to its balance of computational cost and accuracy. DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G ), to optimize the molecular geometry and calculate electronic properties. sigmaaldrich.com For this compound, such calculations would reveal the influence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the quinoline (B57606) scaffold. The optimized geometry would confirm the planarity of the quinoline ring system and the orientation of the substituent groups. These foundational calculations are crucial for the more detailed analyses that follow.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). youtube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the hydroxyl group and the quinoline ring. The LUMO, on the other hand, would likely be concentrated on the electron-deficient nitro group and parts of the quinoline ring. This distribution of frontier orbitals would suggest that the molecule can act as both an electron donor and acceptor at different sites.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The values in this table are illustrative and represent typical energies for similar aromatic nitro compounds.

Electron population analysis provides a quantitative measure of the distribution of electrons among the atoms in a molecule. This analysis can be used to understand the charge distribution and bonding characteristics. By examining the σ and π-electron populations, one can gain a deeper understanding of the electronic effects of the substituents on the quinoline ring.

In this compound, the nitro group is a strong π-electron withdrawing group, which would decrease the π-electron density on the quinoline ring, particularly at the ortho and para positions relative to the nitro group. The hydroxyl group, being a π-electron donating group, would increase the π-electron density on the ring. The interplay of these two groups would create a complex pattern of electron density across the molecule. This detailed charge distribution is critical for predicting the sites of electrophilic and nucleophilic attack.

Potential Energy Surface (PES) Scans for Reaction Pathways and Tautomerism

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, bond angles, or dihedral angles, a PES scan can identify stable isomers, transition states, and reaction pathways.

A key application of PES scans for this compound is the study of tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. This compound can exist in at least two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo).

A PES scan of the proton transfer coordinate between the hydroxyl group and the quinoline nitrogen would reveal the relative energies of the enol and keto tautomers and the energy barrier for their interconversion. The shape of the PES would indicate which tautomer is more stable and the feasibility of tautomerization under different conditions. beilstein-journals.org Theoretical studies on similar hydroxyquinoline systems have shown that the relative stability of tautomers can be influenced by the solvent. researchgate.net

Analysis of Intramolecular Interactions (e.g., AIM analysis of Hydrogen Bonds)

The structure of this compound allows for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen atom of the quinoline ring. This interaction can significantly influence the molecule's conformation, stability, and chemical properties.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding. nih.gov AIM analysis can be used to identify and quantify the strength of intramolecular interactions, such as hydrogen bonds. By analyzing the topological properties of the electron density at the bond critical point between the hydrogen and the nitrogen, one can determine the nature and strength of the hydrogen bond. nih.gov This analysis would provide a more rigorous understanding of this key structural feature of this compound.

Integration of Computational Chemistry with Machine Learning for Reaction Optimization and Pathway Prediction

The integration of computational chemistry with machine learning (ML) is a rapidly growing field that is transforming chemical research. ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgnih.gov

For a molecule like this compound, ML models could be used to optimize its synthesis. For example, an ML model could predict the optimal temperature, solvent, and catalyst for a particular reaction step, leading to higher yields and fewer byproducts. duke.edu Furthermore, ML-based retrosynthesis tools could be used to propose novel and efficient synthetic routes to this compound and its derivatives. This integration of computational modeling and artificial intelligence has the potential to significantly accelerate the discovery and development of new chemical entities. chemrxiv.org

Structure Activity Relationship Sar Studies of 4 Hydroxy 8 Nitroquinoline Derivatives Mechanistic Focus

Impact of Substituent Position and Nature on Molecular Interactions

The position and chemical nature of substituents on the 4-hydroxy-8-nitroquinoline scaffold significantly dictate the compound's molecular interactions and subsequent biological effects. The core 8-hydroxyquinoline (B1678124) (8-HQ) structure is a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol, with the hydroxyl group at position 8. This arrangement makes 8-HQ and its derivatives effective chelating agents for a variety of metal ions nih.govscispace.comrroij.comnih.govtandfonline.com.

The introduction of different functional groups at various positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets. For instance, the antiviral activity of 8-hydroxyquinoline derivatives is influenced by the electron-withdrawing properties of substituents on an attached anilide ring nih.gov. An increase in electron-withdrawing character can enhance antiviral activity. Similarly, lipophilicity, which is affected by the nature of the substituents, plays a positive role in this activity nih.gov.

In the context of anticancer activity, the position of substituents is critical. For example, in a series of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, 6-chloro analogues displayed the highest activity, while 9-methyl analogues were the least potent mdpi.com. This highlights the specific spatial and electronic requirements for potent anticancer effects. Furthermore, the antifungal activity of umbelliferone-8-hydroxyquinoline derivatives is dependent on the length of the spacer connecting the two moieties, with a four-carbon spacer showing better activity than a two-carbon spacer, likely due to increased molecular flexibility nih.govmdpi.com. The position of the hydroxyl group is also a key determinant, with derivatives having the hydroxyl group at position 8 being more active than those with it at position 4 nih.gov.

Correlation between Electronic Structure and Biological Interaction Mechanisms

A quantum chemical analysis of 8-hydroxyquinoline derivatives has shown that their inhibitory capacity against certain biological targets, such as botulinum neurotoxin serotype A, is orbital-controlled researchgate.net. This suggests that the interactions are governed by the electronic properties of specific atoms within the molecule. For instance, the inhibitory activity can be correlated with local atomic indices, indicating that modifications at specific atomic sites can enhance inhibitory capability researchgate.net.

The electronic properties of substituents also play a crucial role. For example, the antiviral activity of some 8-hydroxyquinoline-2-carboxamides is influenced by the electron-withdrawing nature of substituents on the anilide ring researchgate.net. This indicates that modulating the electronic landscape of the molecule can fine-tune its biological activity.

The following table summarizes the correlation between electronic properties and biological activity for a selection of 8-hydroxyquinoline derivatives.

| Derivative Type | Electronic Property of Substituent | Impact on Biological Activity |

| 8-hydroxy-N-phenylquinoline-2-carboxamides | Electron-withdrawing | Increased antiviral activity researchgate.net |

| 8-hydroxyquinoline derivatives | Orbital energies (HOMO/LUMO) | Governs inhibitory capacity against neurotoxins researchgate.net |

Steric Factors Influencing Molecular Recognition and Reactivity

The antifungal activity of umbelliferone-8-hydroxyquinoline derivatives provides a clear example of the importance of steric factors. Derivatives with a longer four-carbon spacer between the umbelliferone and 8-hydroxyquinoline moieties exhibit better antifungal activity than those with a shorter two-carbon spacer nih.govmdpi.com. This is attributed to the increased flexibility of the molecule, allowing it to adopt a more favorable conformation for binding to its target nih.gov.

In the case of antibacterial agents, the length of a hydrocarbon chain in 8-hydroxyquinolium derivatives influences their activity. The activity increases from a C-12 to a C-14 chain and then decreases with a C-16 chain, suggesting an optimal size and shape for interaction with bacterial membranes nih.gov.

Furthermore, the position of substituents can create steric hindrance that may either prevent or enhance binding. For example, the placement of bulky groups near the active binding site of a molecule could obstruct its interaction with a receptor, thereby reducing its biological activity. Conversely, a well-placed bulky group could enhance binding by creating favorable van der Waals interactions.

Structural Features Modulating Enzyme Inhibition Mechanisms (e.g., DNA2 inhibition)

The structural features of this compound derivatives play a pivotal role in their ability to inhibit enzymes, a key mechanism for their therapeutic effects. The quinoline (B57606) scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives exhibiting inhibitory activity against a range of enzymes mdpi.comnih.govresearchgate.net.

For instance, certain 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for this activity, with interactions with specific amino acid residues (Asp186 and Lys67) within the ATP-binding pocket being responsible for the inhibitory potency researchgate.net.

The inhibition of metabolic enzymes such as α-glucosidase, acetylcholinesterase, and carbonic anhydrases by novel benzylidenaminoquinazolin-4(3H)-one derivatives has also been reported nih.gov. The aromatic ring of the quinazoline moiety was found to be critical for the inhibition of these enzymes nih.gov.

While direct evidence for DNA2 inhibition by this compound is not prevalent in the provided search results, the general principles of enzyme inhibition by quinoline derivatives can be extrapolated. The ability to chelate metal ions, a characteristic feature of 8-hydroxyquinolines, is a potential mechanism for inhibiting metalloenzymes. Many DNA processing enzymes, including nucleases and helicases, require divalent metal ions for their catalytic activity. By sequestering these essential metal ions, 8-hydroxyquinoline derivatives could effectively inhibit their function.

Structural Determinants for DNA Adduct Formation and DNA-Protein Scission

The interaction of this compound derivatives with DNA is a critical aspect of their biological activity, particularly their genotoxicity and potential carcinogenicity. The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key step in the initiation of carcinogenesis.

4-Nitroquinoline (B1605747) 1-oxide (4NQO), a related compound, is known to form DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide (4HAQO) nih.govsemanticscholar.org. This metabolite can then lead to the formation of 8-hydroxydeoxyguanosine (8OHdG), a form of oxidative DNA damage nih.govsemanticscholar.org. The formation of 8-hydroxyguanine residues in cellular DNA has been confirmed in cells exposed to 4NQO nih.gov. The generation of reactive oxygen species (ROS), such as superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, by 4NQO contributes significantly to the production of 8OHdG nih.govsemanticscholar.org.

The ability of various 4-nitroquinoline 1-oxide derivatives to induce the scission of proteins linking DNA has been studied, and a strong correlation was found between this effect and their carcinogenicity nih.gov. Strong carcinogens induced scission at low concentrations, while weak carcinogens required higher doses. Notably, some noncarcinogenic derivatives, including 8-nitroquinoline (B147351) 1-oxide, did not induce this scission, highlighting the importance of the specific substitution pattern for this biological effect nih.gov.

The following table summarizes the DNA-interacting properties of various 4-nitroquinoline 1-oxide derivatives.

| Compound | Carcinogenicity | DNA-Protein Scission |

| 4-nitroquinoline 1-oxide | Strong | Positive at low concentration nih.gov |

| 2-methyl-4-nitroquinoline 1-oxide | Strong | Positive at low concentration nih.gov |

| 6-chloro-4-nitroquinoline 1-oxide | Strong | Positive at low concentration nih.gov |

| 4-hydroxyaminoquinoline 1-oxide | Strong | Positive at low concentration nih.gov |

| 3-methyl-4-nitroquinoline 1-oxide | Weak | Positive at high concentration nih.gov |

| 8-nitroquinoline 1-oxide | Noncarcinogenic | Negative nih.gov |

Structural Influence on Redox Properties

The redox properties of this compound derivatives are fundamental to their biological activity, influencing their ability to participate in electron transfer reactions and generate reactive oxygen species (ROS). The presence of the nitro group and the hydroxyl group on the quinoline scaffold makes these compounds redox-active.

8-Quinolinol (8-hydroxyquinoline) itself has been shown to possess strong antioxidant activity, which may not be solely dependent on iron chelation but also on its notable reducing properties nih.gov. It has been found to be a more efficient antioxidant than the flavonoids catechin and quercetin nih.gov. However, the complexation of 8-quinolinol with iron can affect its reducing power nih.gov.

On the other hand, compounds like nitroxoline (8-hydroxy-5-nitroquinoline) can disrupt the redox balance in pathogens by chelating essential metal ions mdpi.com. The nitro moiety in nitroxoline is a source of nitrogen radicals that can initiate redox reactions, leading to an increase in intracellular ROS levels. This alteration of the cellular redox environment contributes to its antiangiogenic and tumor cell growth inhibitory effects tandfonline.com.

The metabolism of 4-nitroquinoline 1-oxide (4NQO) involves redox cycling, which contributes to the production of ROS and the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant semanticscholar.org. This disruption of the cellular redox state is a significant factor in the genotoxicity of 4NQO semanticscholar.org.

The structural features of these derivatives, particularly the presence and position of electron-withdrawing or -donating groups, can significantly modulate their redox potentials and, consequently, their pro-oxidant or antioxidant activities.

Interactions of 4 Hydroxy 8 Nitroquinoline with Biological Macromolecules Mechanistic Studies

Mechanisms of DNA Interaction

4-Hydroxy-8-nitroquinoline and its related compounds, particularly its metabolic precursors like 4-nitroquinoline (B1605747) 1-oxide (4NQO), are known for their genotoxic effects. These effects are mediated through several distinct but interconnected mechanisms that ultimately compromise DNA integrity.

A primary mechanism of genotoxicity for quinoline (B57606) derivatives is the formation of covalent DNA adducts. This process typically involves metabolic activation to a reactive electrophilic species that can then attack nucleophilic sites on DNA bases. The carcinogen 4-nitroquinoline 1-oxide (4NQO), a precursor, is metabolized to a proximate metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO). nih.govsemanticscholar.org This activated metabolite can then bind covalently to DNA, forming stable adducts.

Research has shown that these adducts form preferentially with purine (B94841) bases. nih.gov Specifically, the analysis of nucleic acids from cells treated with 4HAQO reveals a strong preference for reaction with guanine (B1146940), and to a lesser but significant extent, with adenine (B156593). nih.gov Pyrimidine bases are not significantly targeted. nih.gov The reaction yields multiple distinct adducts, including two types of guanine adducts and one type of adenine adduct. nih.gov The initial formation may occur at the N7 position of guanine, which can then be transferred to the C8 position. nih.gov This process is a key initiating event in the mutagenicity and carcinogenicity associated with these compounds.

| Target Base | Binding Preference | Number of Adducts Identified | Key Metabolite |

|---|---|---|---|

| Guanine | High | Two | 4-hydroxyaminoquinoline 1-oxide |

| Adenine | Moderate | One | 4-hydroxyaminoquinoline 1-oxide |

| Pyrimidines (Cytosine, Thymine) | Negligible | None | 4-hydroxyaminoquinoline 1-oxide |

In addition to forming direct adducts, 4-nitroquinoline derivatives can induce DNA damage indirectly through the generation of reactive oxygen species (ROS). nih.govoup.com The metabolism of 4NQO can lead to the production of superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.gov These ROS can attack DNA bases, leading to oxidative damage.

The most well-characterized oxidative DNA lesion is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxo-dG). nih.govnih.govmdpi.com The formation of 8-OHdG occurs when hydroxyl radicals attack the C8 position of guanine. nih.govyoutube.com Studies have demonstrated a dose-dependent increase in 8-OHdG levels in the DNA of human fibroblasts treated with 4NQO. nih.gov This oxidative damage is a significant contributor to the mutagenic potential of the compound, as 8-OHdG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. semanticscholar.org The generation of ROS and the subsequent oxidative damage represent a parallel pathway to adduct formation in exerting genotoxicity. oup.com

| Reactive Oxygen Species (ROS) | Resulting DNA Lesion | Mechanism |

|---|---|---|

| Superoxide (O₂⁻) | Precursor to other ROS | Metabolic byproduct |

| Hydrogen Peroxide (H₂O₂) | Precursor to hydroxyl radical | Metabolic byproduct |

| Hydroxyl Radical (•OH) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Attack at C8 of guanine |

Certain carcinogenic 4-nitroquinoline 1-oxide derivatives have been shown to induce the breakage, or scission, of complexes formed between DNA and proteins. nih.gov A strong correlation has been observed between the carcinogenicity of various 4NQO derivatives and their ability to induce this scission in cultured mouse fibroblasts. nih.gov Strong carcinogens like 4NQO and 4HAQO were effective at inducing this breakage at low concentrations. nih.gov This effect suggests an interference with the structural integrity of chromatin or the disruption of essential DNA-protein interactions that are vital for processes like replication, transcription, and repair. While the precise mechanism of scission is not fully elucidated, it represents another facet of the compound's genotoxic activity.

Enzyme Inhibition Mechanisms

Beyond direct and indirect DNA damage, specific derivatives of this compound have been identified as potent inhibitors of key enzymes involved in DNA metabolism. This inhibitory action presents a distinct mechanism for disrupting cellular function and is an area of therapeutic interest.

A derivative, this compound-3-carboxylic acid (designated C5), has been identified as a selective and effective inhibitor of DNA2 (Dna2 nuclease/helicase). nih.gov DNA2 is a crucial enzyme with both nuclease and helicase functions, playing essential roles in DNA replication, particularly in Okazaki fragment processing and the repair of DNA double-strand breaks through homologous recombination. nih.govresearchgate.net

The inhibition of DNA2's nuclease activity by C5 is a potent strategy for sensitizing cancer cells to chemotherapeutic agents. nih.gov By blocking DNA replication and repair pathways, the inhibitor enhances the cytotoxic effects of DNA-damaging agents. nih.gov The selectivity of C5 is noteworthy, as it poorly inhibits other similar structure-specific nucleases like FEN1 and EXO1, suggesting a specific interaction with DNA2. nih.gov This inhibition impairs critical cellular processes such as replication fork-related DNA end resection. nih.gov

The mechanism of DNA2 inhibition by this compound-3-carboxylic acid (C5) has been investigated through computational and biochemical approaches. Virtual high-throughput screening identified C5 as a promising candidate based on its high docking score (−8.3 kcal/mol), indicating a favorable binding interaction with the enzyme. nih.gov

Biochemical assays confirmed that C5 inhibits the nuclease activity of DNA2 and also interferes with the enzyme's ability to bind to its DNA substrate. The addition of C5 was shown to reduce the formation of the DNA2-substrate complex, with an inhibitor concentration of 30 μM needed to reduce this complex formation by 50%. nih.gov This value is comparable to the IC50 for the inhibition of the nuclease activity, suggesting that C5 may function by preventing the enzyme from properly engaging with the DNA. nih.gov While specific site-directed mutagenesis studies detailing the precise amino acid interactions for C5 are not extensively documented in the provided context, the docking and substrate-binding studies provide strong evidence for a direct interaction at or near the enzyme's active or DNA-binding site.

Redox Behavior in Biological Contexts (e.g., Thiol Depletion)

The biological activity of this compound is intrinsically linked to its redox behavior, a characteristic feature of many nitroaromatic compounds. nih.govresearchgate.net This behavior facilitates interactions with biological systems that can lead to significant alterations in the cellular redox environment, most notably through the depletion of thiols such as glutathione (B108866) (GSH). The mechanisms underlying this thiol depletion are multifaceted, involving enzymatic reduction, redox cycling, and the generation of reactive oxygen species (ROS).

Nitroaromatic compounds are subject to enzymatic reduction in biological systems, a process catalyzed by various flavoenzymes that act as nitroreductases. oup.com These enzymes can reduce the nitro group in a single-electron transfer, forming a nitro anion radical. oup.com This radical species is a key intermediate in the redox cycling process. In the presence of molecular oxygen, the nitro anion radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂⁻). nih.govoup.com This futile cycle of reduction and re-oxidation, known as redox cycling, leads to the continuous production of superoxide. nih.gov

The generated superoxide can undergo spontaneous or enzyme-catalyzed dismutation to form hydrogen peroxide (H₂O₂). Subsequently, in the presence of transition metals like iron, H₂O₂ can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction. nih.gov These reactive oxygen species contribute to a state of oxidative stress within the cell.

Thiols, particularly the abundant intracellular antioxidant glutathione, play a crucial role in detoxifying these reactive oxygen species and electrophilic metabolites. The depletion of thiols in the context of this compound exposure can occur through several mechanisms:

Oxidation by ROS: Glutathione can be oxidized in the process of scavenging ROS generated during the redox cycling of this compound. For instance, two molecules of glutathione can be oxidized to glutathione disulfide (GSSG) while reducing hydrogen peroxide, a reaction catalyzed by glutathione peroxidase. The accumulation of ROS can overwhelm the capacity of the glutathione-dependent antioxidant system, leading to a net depletion of reduced glutathione. nih.govnih.gov

Direct Reaction with Metabolites: The reduction of the nitro group of this compound can produce electrophilic intermediates, such as nitroso and hydroxylamino derivatives. oup.com These intermediates are capable of reacting directly with the nucleophilic sulfhydryl groups of thiols like glutathione. oup.comnih.gov

Enzymatic Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to electrophilic compounds. It is plausible that metabolites of this compound could serve as substrates for GSTs, leading to the formation of glutathione adducts and the depletion of the cellular glutathione pool. nih.govnih.gov Studies on the related compound 4-nitroquinoline 1-oxide (4-NQO) have demonstrated that its nitro group can be displaced by thiols in a reaction catalyzed by glutathione S-transferase. nih.gov

The depletion of non-protein thiols (NPSH), of which glutathione is a major component, is a significant consequence of the redox behavior of nitroquinoline derivatives. nih.gov This depletion impairs the cell's ability to counteract oxidative stress, rendering it more susceptible to damage from reactive oxygen species. Research on 4-NQO has shown that pre-treatment of cells to remove thiols leads to an increase in the production of its reduced metabolite, 4-hydroxyaminoquinoline 1-oxide, and an increase in nitro radicals, indicating that thiols play a significant role in detoxifying these compounds. nih.gov

The following table summarizes the key processes involved in the redox behavior of this compound and the subsequent depletion of thiols.

| Process | Description | Key Reactants | Key Products | Consequence |

| Enzymatic Reduction | One-electron reduction of the nitro group catalyzed by nitroreductases. | This compound, NAD(P)H | Nitro anion radical | Initiation of redox cycling. |

| Redox Cycling | The nitro anion radical transfers an electron to molecular oxygen, regenerating the parent compound and producing superoxide. | Nitro anion radical, O₂ | This compound, O₂⁻ | Continuous generation of ROS. |

| ROS Formation | Superoxide is converted to other reactive oxygen species. | O₂⁻, H⁺ | H₂O₂, •OH | Oxidative stress. |

| Thiol Oxidation | Glutathione and other thiols are oxidized while scavenging ROS. | GSH, ROS | GSSG, H₂O | Depletion of reduced thiols. |

| Direct Adduct Formation | Electrophilic metabolites of this compound react directly with thiol groups. | Nitroso/hydroxylamino derivatives, GSH | Glutathione adducts | Depletion of reduced thiols. |

| Enzymatic Conjugation | Glutathione S-transferases catalyze the conjugation of glutathione to metabolites. | Electrophilic metabolites, GSH | Glutathione adducts | Depletion of reduced thiols. |

Catalysis and Ligand Applications of Quinoline Motifs, Including 4 Hydroxy 8 Nitroquinoline

Quinoline-Based Ligands in Metal Complex Synthesis

The quinoline (B57606) framework is a cornerstone in the design of ligands for coordination chemistry due to the predictable and stable complexes it forms with a wide array of metal ions. The nitrogen atom in the pyridine (B92270) ring provides a primary coordination site. When combined with other donor atoms through substitution, quinoline derivatives can act as powerful bidentate or polydentate chelating agents.

A prime example is 8-hydroxyquinoline (B1678124) (Oxine) and its derivatives, which are celebrated for their ability to form stable chelate complexes with numerous metals. nih.govrroij.comscispace.com The nitrogen atom and the deprotonated hydroxyl group at the 8-position form a five-membered ring with the metal ion, a highly stable configuration. rroij.comscispace.com This chelating property is the foundation for their use in applications ranging from analytical chemistry to the development of bioactive compounds. nih.govresearchgate.net

The introduction of substituents onto the 8-hydroxyquinoline skeleton, such as a nitro group, significantly modifies the ligand's properties. For instance, the synthesis of metal complexes with 5-nitro-8-hydroxyquinoline has been reported, yielding stable structures with metals like Zn(II), Cd(II), Mn(II), and Cu(II). researchgate.net The electron-withdrawing nature of the nitro group influences the electron density on the quinoline ring system and the donor atoms, which in turn affects the stability, redox potential, and reactivity of the metal complexes formed. mdpi.com Studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrated its ability to form mono-, bis-, and even tris-complexes with essential metal ions like Fe(III), Fe(II), Cu(II), and Zn(II). mdpi.com

Based on this established chemistry, 4-hydroxy-8-nitroquinoline is an excellent candidate for ligand synthesis. It contains the fundamental 8-hydroxyquinoline chelating motif (via its tautomeric form, 8-nitro-4-oxo-1,4-dihydroquinoline), which is crucial for strong metal binding. The presence of both a hydroxyl (or keto) group and a strong electron-withdrawing nitro group would be expected to impart unique electronic characteristics to the ligand, thereby influencing the properties of its corresponding metal complexes.

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline | Zn(II), Cd(II), Mn(II) | Mononuclear, [M(C9H5N2O3)2(H2O)2] | researchgate.net |

| 5-Nitro-8-hydroxyquinoline | Cu(II) | Mononuclear, [Cu(C9H5N2O3)2] | researchgate.net |

| 5-Nitro-8-hydroxyquinoline-L-Proline Hybrid | Fe(III), Fe(II) | Mono, Bis, and Tris complexes | mdpi.com |

| 5-Nitro-8-hydroxyquinoline-L-Proline Hybrid | Cu(II), Zn(II) | Mono and Bis complexes | mdpi.com |

| Methyl-substituted 8-hydroxyquinolines | Vanadium(IV) | Five-coordinated oxovanadium(IV) complexes | mdpi.com |

Applications in Asymmetric Catalysis (Homogeneous and Heterogeneous)

The development of chiral ligands that can induce enantioselectivity in metal-catalyzed reactions is a central goal of modern synthetic chemistry. The rigid backbone and versatile functionalization potential of the quinoline scaffold make it an attractive platform for designing such ligands for both homogeneous and heterogeneous asymmetric catalysis. researchgate.net Metal complexes incorporating chiral quinoline-based ligands have been successfully employed in a variety of stereoselective transformations. polyu.edu.hk

The synthesis of effective chiral ligands often involves incorporating a known chiral moiety into a scaffold that can coordinate to a metal center. The quinoline ring system serves as an excellent anchor for this purpose. Chiral ligands can be synthesized by introducing chiral substituents, such as chiral amines or oxazolines, onto the quinoline backbone. researchgate.net These appended groups can create a chiral pocket around the metal's active site, directing the approach of substrates and leading to the preferential formation of one enantiomer of the product.

The functional groups present on the quinoline ring itself play a critical role. They can be used as synthetic handles for attaching chiral auxiliaries or can directly participate in non-covalent interactions that stabilize the transition state of the catalyzed reaction. While no specific chiral ligands derived from this compound have been reported, its structure offers intriguing possibilities. The hydroxyl and nitro groups could be modified or used to influence the ligand's electronic profile, thereby fine-tuning the catalytic activity and enantioselectivity of the corresponding metal complex.

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the synthesis of complex organic molecules. Quinoline-based chiral ligands have been instrumental in advancing this field. researchgate.net For example, metal complexes bearing these ligands have been shown to catalyze asymmetric allylic alkylations, Diels-Alder reactions, and Michael additions with high levels of stereocontrol.

A comprehensive review of the field highlights numerous examples where chiral Schiff base, oxazoline, and phosphine ligands containing a quinoline motif are used to induce enantioselectivity in C-C bond-forming reactions. researchgate.net Cycloisomerization reactions, which efficiently build molecular complexity, also represent a powerful strategy for asymmetric carbon-carbon bond formation, often utilizing chiral catalyst systems. The specific ligand structure dictates the reaction's success, controlling both reactivity and the stereochemical outcome.

Asymmetric hydroboration, the addition of a B-H bond across a double bond, is a valuable transformation that creates a new stereocenter and installs a versatile borane (B79455) group for further functionalization. Chiral rhodium catalysts bearing diphosphine ligands are often employed for this purpose. researchgate.net While classic ligands like DIOP and BINAP are well-known, the development of new ligand classes is ongoing.

Recent research has demonstrated the cobalt-catalyzed asymmetric remote hydroboration of alkenes using chiral NNN-pincer ligands, showcasing the power of ligand design in controlling both regio- and enantioselectivity. researchgate.net Although specific applications of this compound in this context are not documented, the general principle of using functionalized quinoline ligands to create a chiral environment around a metal center is well-established in various asymmetric transformations, including hydrogenations and hydrosilylations. polyu.edu.hkresearchgate.net

Photoredox Catalysis Employing Quinoline-Metal Complexes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. nih.gov The process typically involves a photocatalyst, often a metal complex (e.g., of Ru or Ir) or an organic dye, that absorbs light and engages in single-electron transfer (SET) with a substrate. nih.govbeilstein-journals.org

The ligands coordinated to the metal center are crucial as they modulate the photophysical and electrochemical properties of the photocatalyst, such as its absorption spectrum, excited-state lifetime, and redox potentials. Quinoline-based ligands are attractive for this purpose. Their extended π-systems can contribute to the light-absorbing properties of the complex, and substituents can be used to tune the redox potentials.

While specific photoredox catalysts based on this compound have not been detailed, its structure is suggestive of potential utility. The combination of the quinoline core with an electron-withdrawing nitro group could influence the energy levels of the molecular orbitals of its metal complexes, potentially enhancing their ability to participate in desired electron transfer processes. The field continues to explore new metal-ligand combinations to expand the scope and efficiency of photoredox catalysis. youtube.comresearchgate.net

Role of Ligand Structure in Controlling Regioselectivity and Efficiency

The specific substitution pattern of this compound, with an electron-donating hydroxyl group (in its enol form) and a powerful electron-withdrawing nitro group at different positions on the benzenoid ring, would create a unique electronic distribution. This electronic push-pull effect, combined with the steric profile of the ligand, would precisely control the properties of a coordinated metal center. This fine-tuning is essential for achieving high regioselectivity and efficiency in challenging catalytic transformations such as C-H functionalization.

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 8 Nitroquinoline

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the investigation of tautomeric equilibria in "4-Hydroxy-8-nitroquinoline". The vibrational modes of the molecule are sensitive to its structural and electronic environment.

Key functional groups in "this compound" give rise to characteristic absorption bands in the IR spectrum. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3400-3650 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring appear in the 1000-1600 cm⁻¹ range. researchgate.net The presence of the nitro group introduces strong asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The tautomerism between the enol (hydroxyquinoline) and keto (quinolone) forms can be investigated by analyzing the vibrational spectra. The C=O stretching vibration of the keto tautomer is a strong band that typically appears around 1650-1700 cm⁻¹. libretexts.org The presence or absence of this band, along with shifts in the O-H and C=N stretching frequencies, can provide evidence for the predominant tautomeric form in the solid state or in different solvents. beilstein-journals.org Computational studies using Density Functional Theory (DFT) can aid in the assignment of vibrational modes and the prediction of spectra for different tautomers, allowing for a more detailed analysis of the experimental data. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3650 (broad) |

| Quinoline Ring | C=C and C=N Stretch | 1000-1600 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 (strong) |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300-1370 (strong) |

| Keto (C=O) | C=O Stretch (in tautomeric form) | 1650-1700 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric State Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of "this compound" and for assessing its tautomeric state in solution. hyphadiscovery.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. tsijournals.com

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons on the quinoline ring provide insights into the electronic effects of the hydroxyl and nitro substituents. The proton of the hydroxyl group typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The number of signals, their splitting patterns (multiplicity), and coupling constants are used to establish the connectivity of the protons in the molecule. jchps.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons are sensitive to their hybridization and the electronegativity of neighboring atoms. The carbon bearing the hydroxyl group and the carbons in the vicinity of the nitro group will exhibit characteristic downfield shifts.

NMR spectroscopy is particularly useful for studying the keto-enol tautomerism. researchgate.net The chemical shifts of the protons and carbons in the quinoline ring will differ significantly between the two tautomers. nih.gov For instance, the carbon at the 4-position would show a chemical shift typical of a carbon singly bonded to oxygen in the enol form, while in the keto form, it would resonate at a much lower field, characteristic of a carbonyl carbon. By analyzing the NMR spectra in different solvents, the equilibrium between the tautomeric forms can be evaluated. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected Chemical Shift Range (ppm) | Notes |

| Aromatic Protons | 7.0 - 9.0 | Specific shifts depend on the position relative to substituents. |

| Hydroxyl Proton (-OH) | Variable (often broad) | Dependent on solvent, concentration, and temperature. |

| Aromatic Carbons | 110 - 160 | Chemical shifts influenced by substituents. |

| Carbon C4 (-OH) | ~150-160 (enol) | |

| Carbon C4 (=O) | >170 (keto) | |

| Carbon C8 (-NO₂) | ~140-150 |

Mass Spectrometry (e.g., HRMS, LC-MS/MS) for Compound Identification and Analysis in Complex Matrices

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. rsc.org

The fragmentation pattern of "this compound" upon ionization in the mass spectrometer provides valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO, HCN, and NO₂. cdnsciencepub.comresearchgate.net The fragmentation of the nitro group can proceed through the loss of NO (30 Da) or NO₂ (46 Da). nih.gov The analysis of these fragmentation patterns can help to confirm the identity of the compound.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the identification and quantification of "this compound" in complex matrices, such as biological or environmental samples.

X-ray Crystallography for Solid-State Structure Determination and Binding Pocket Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "this compound". This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. scirp.org

The crystal structure would reveal the preferred tautomeric form of "this compound" in the solid state. It would also provide insights into how the molecules pack in the crystal lattice, which is influenced by the nitro and hydroxyl substituents. The crystal structure of related nitroquinolines has been reported to be nearly flat. nih.gov

In the context of medicinal chemistry, if "this compound" is part of a metal complex or bound to a biological macromolecule, X-ray crystallography can be used to characterize the binding pocket. researchgate.net This information is crucial for understanding the mechanism of action and for the design of new derivatives with improved properties.

Table 3: Crystallographic Data for a Related Compound, 8-Nitroquinoline (B147351) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

Electrochemical Techniques for Redox Behavior Analysis and Detection

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of "this compound". These methods provide information about the oxidation and reduction potentials of the molecule, which are related to its electronic structure.

The nitro group in "this compound" is electrochemically active and can be reduced. The reduction of aromatic nitro compounds often proceeds in a stepwise manner, and the specific reduction potentials can be determined using cyclic voltammetry. The hydroxyl group can also be oxidized, although typically at higher potentials.

The electrochemical behavior of "this compound" can be influenced by factors such as pH and the nature of the solvent. Understanding its redox properties is important for applications in areas such as sensor development and catalysis. Furthermore, electrochemical methods can be developed for the sensitive and selective detection of "this compound".

Future Research Avenues and Innovations in 4 Hydroxy 8 Nitroquinoline Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions and the use of hazardous reagents. organic-chemistry.org Consequently, a significant future direction lies in the development of novel and environmentally benign synthetic methodologies for 4-hydroxy-8-nitroquinoline and its analogs. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on minimizing waste, reducing energy consumption, and utilizing safer solvents and catalysts. auctoresonline.orgnih.gov

Promising green approaches for the synthesis of the 4-hydroxyquinoline (B1666331) scaffold include microwave-assisted synthesis and the use of ionic liquids. Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. wjbphs.comnih.govresearchgate.net For instance, microwave-assisted protocols have been successfully employed for the synthesis of various quinolone derivatives, suggesting their potential applicability to the synthesis of this compound. wjbphs.comnih.gov

Ionic liquids, with their low vapor pressure, thermal stability, and recyclability, offer a green alternative to volatile organic solvents. auctoresonline.orgelectrochem.orgctppc.orgnih.gov Their unique properties can enhance reaction rates and selectivity. The Friedlander annulation, a key reaction for quinoline synthesis, has been shown to proceed efficiently in ionic liquids without the need for an added catalyst, highlighting a potential green route to this compound. organic-chemistry.org

Future research in this area will likely focus on one-pot syntheses, multicomponent reactions, and the use of solid-supported catalysts to further enhance the sustainability of these synthetic methods. The goal is to develop atom-economical processes that are both efficient and environmentally responsible.

Exploration of Advanced Catalytic Systems for Functionalization

The selective functionalization of the this compound core is crucial for creating a diverse range of derivatives with tailored properties. Advanced catalytic systems, particularly those based on transition metals, are at the forefront of this endeavor. C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. nih.govmdpi.comnih.govyoutube.comchemrxiv.orgosti.gov

Ruthenium-based catalysts have shown significant promise in the C-H functionalization of quinoline derivatives. nih.govmdpi.comnih.gov These catalysts can direct the introduction of various substituents at specific positions of the quinoline ring. For example, ruthenium-catalyzed oxidative annulation has been used to synthesize complex isoquinolones, demonstrating the potential for creating fused heterocyclic systems based on the quinoline scaffold. nih.gov The development of ruthenium catalysts for the selective functionalization of the C-5 and C-7 positions of the 8-aminoquinoline (B160924) core further underscores the potential for regioselective modifications of the this compound molecule. nih.gov

In addition to ruthenium, other transition metals like rhodium and palladium are also being explored for the catalytic functionalization of quinolines. Photocatalytic and electrocatalytic methods are also gaining traction as green and efficient strategies for C-H functionalization, offering alternative energy sources to drive these transformations. rsc.org

Future research will likely focus on the development of more efficient and selective catalysts, including those based on earth-abundant metals. The exploration of novel directing groups and the application of asymmetric catalysis will be key to accessing a wider range of structurally complex and enantiomerically pure this compound derivatives.

Deeper Understanding of Molecular Recognition Mechanisms with Biomolecules

A deeper understanding of how this compound and its derivatives interact with biological macromolecules is fundamental to their development as therapeutic agents or biological probes. Molecular recognition studies aim to elucidate the specific binding interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, that govern the affinity and selectivity of these compounds for their biological targets.

Computational methods, such as molecular dynamics (MD) simulations, are becoming increasingly powerful tools for studying these interactions at an atomic level. mdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov MD simulations can provide dynamic insights into the binding process, revealing how the ligand and the biomolecule adapt to each other and the role of solvent molecules in mediating the interaction. mdpi.commdpi.comdntb.gov.ua These simulations can help to identify key residues in the binding site and predict the binding free energy, providing valuable information for the rational design of more potent and selective derivatives.

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution structural information about the ligand-biomolecule complex, complementing the insights gained from computational studies. By combining computational and experimental approaches, researchers can build a comprehensive picture of the molecular recognition process. A deeper understanding of these mechanisms will be crucial for designing this compound derivatives with improved efficacy and reduced off-target effects.

Predictive Modeling and Computational Design of Derivatives with Specific Mechanistic Activities

The ability to predict the biological activity and other properties of molecules before they are synthesized is a major goal in medicinal chemistry. Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are being used to develop mathematical models that correlate the structural features of molecules with their biological activities. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives.